molecular formula C6H4Br2OS B186551 4,5-Dibromo-3-methylthiophene-2-carbaldehyde CAS No. 30153-49-2

4,5-Dibromo-3-methylthiophene-2-carbaldehyde

Cat. No. B186551
CAS RN: 30153-49-2
M. Wt: 283.97 g/mol
InChI Key: YMMPWYHKLLYDTN-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the CAS Number: 30153-49-2 . It has a molecular weight of 283.97 and its IUPAC name is 4,5-dibromo-3-methyl-2-thiophenecarbaldehyde . The compound is typically stored at a temperature of 4°C and is usually in powder form .


Molecular Structure Analysis

The InChI code for 4,5-Dibromo-3-methylthiophene-2-carbaldehyde is 1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

4,5-Dibromo-3-methylthiophene-2-carbaldehyde has a melting point of 124-125°C . and is usually in powder form .

Scientific Research Applications

Preparation of Arylthiophene-substituted Norbornadienes

Arylthiophene-substituted norbornadienes are compounds that have potential applications in organic synthesis and materials science. “4,5-Dibromo-3-methylthiophene-2-carbaldehyde” can be used as a reagent in the preparation of these compounds due to its reactive bromine groups which can participate in further chemical reactions .

Organic Electronic Materials

Oligothiophenes are an important class of organic electronic materials used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound could serve as a synthetic intermediate for the production of oligothiophenes through processes like Suzuki coupling .

Synthesis of Biologically Active Compounds

Thiophene-based analogs are of interest due to their potential biological activities. “4,5-Dibromo-3-methylthiophene-2-carbaldehyde” may be used to synthesize advanced compounds with various biological effects, which could be relevant for medicinal chemistry .

Suzuki Coupling Reaction

This compound can be utilized in the Suzuki cross-coupling reaction to synthesize novel derivatives with a wide range of functional groups, which could be useful in developing new pharmaceuticals or materials .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPWYHKLLYDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427755
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
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Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-3-methylthiophene-2-carbaldehyde

CAS RN

30153-49-2
Record name 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
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